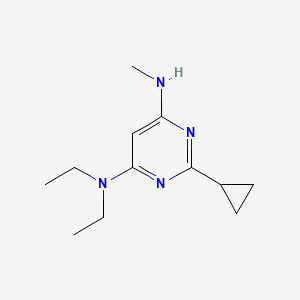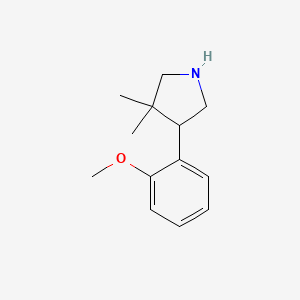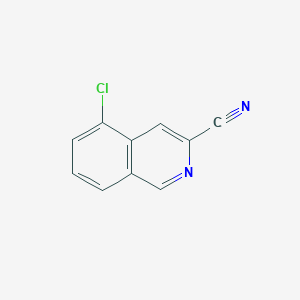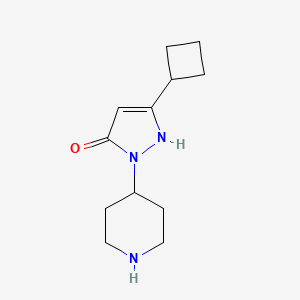
2-cyclopropyl-N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine
Vue d'ensemble
Description
2-Cyclopropyl-N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine is a heterocyclic amine compound that is commonly used in scientific research. It is a cyclic diamine compound, which means it contains two amine groups and is composed of two rings of atoms. This compound has a variety of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Process Research
A study by Guo Lei-ming (2012) explored the synthesis of 4,6-Dichloro-2-methylpyrimidine, an intermediate in the synthesis of anticancer drug dasatinib, which relates to the chemical structure of interest. This research highlights the importance of pyrimidine derivatives in the synthesis of pharmaceutical compounds (Guo Lei-ming, 2012).
Antiviral Activity
D. Hocková et al. (2003) investigated 2,4-Diamino-6-hydroxypyrimidines, which are structurally related to the compound . They found that certain derivatives inhibited retrovirus replication in cell culture, demonstrating the potential antiviral applications of pyrimidine derivatives (Hocková et al., 2003).
Crystal Structure Analysis
Youngeun Jeon and colleagues (2015) performed a crystal structure analysis of an anilinopyrimidine fungicide, providing insights into the structural aspects of similar pyrimidine compounds. This study is crucial for understanding the molecular arrangement and potential applications in fungicides (Jeon et al., 2015).
Histamine Receptor Ligands
B. Sadek et al. (2014) explored derivatives of 2-aminopyrimidine as ligands for histamine receptors. Their research contributes to the understanding of how pyrimidine derivatives can be used in the development of drugs targeting histamine receptors (Sadek et al., 2014).
Cyclopropyl Group Chemistry
C. L. Shaffer et al. (2001) studied the oxidation of N-cyclopropylamines, shedding light on the chemical behavior of cyclopropyl groups. This research is relevant for understanding the chemical properties of compounds containing cyclopropyl groups like the one (Shaffer et al., 2001).
Synthesis of Cyclopropyl Derivatives
Research by Hassan Imogaı̈ et al. (1998) on the synthesis of cyclopropyl derivatives, including cyclopropyl-dehydroamino acids, provides insight into the synthetic methods that could potentially be applied to similar compounds (Imogaı̈ et al., 1998).
Tetrahydropteridine Synthesis
S. W. Bailey and colleagues (1992) conducted research on the synthesis of tetrahydropteridine C6-stereoisomers. This study is relevant to understanding the synthesis pathways of complex molecules involving pyrimidine structures (Bailey et al., 1992).
Mécanisme D'action
- However, we can explore analogous compounds to gain insights. For instance, related pyrimidine derivatives have been studied for their antitumor properties. Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine are examples of such compounds used clinically to treat lung, breast, and ovarian cancers .
Target of Action
Analyse Biochimique
Biochemical Properties
2-cyclopropyl-N4,N4-diethyl-N6-methylpyrimidine-4,6-diamine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9 . These enzymes are crucial in regulating the cell cycle and gene transcription. The compound interacts with the active sites of these kinases, inhibiting their activity and thereby affecting cell proliferation and transcription processes. Additionally, it may interact with other proteins and biomolecules involved in cell cycle regulation and signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce cell cycle arrest in the G2/M phase in certain cancer cell lines . This arrest is primarily due to its inhibitory action on CDKs, which are essential for the progression of the cell cycle. Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key regulatory proteins. These effects make it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound binds to the ATP-binding sites of CDKs, preventing the phosphorylation of their substrates . This inhibition disrupts the normal function of these kinases, leading to cell cycle arrest and altered gene expression. Additionally, the compound may interact with other molecular targets, such as transcription factors and signaling molecules, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and changes in cellular metabolism. These temporal effects are important for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity and induces cell cycle arrest without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and damage to normal tissues. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize side effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and stability. The compound is metabolized by cytochrome P450 enzymes, which can lead to the formation of various metabolites . These metabolic transformations can affect the compound’s efficacy and toxicity. Understanding the metabolic pathways is crucial for predicting the compound’s behavior in vivo and for developing strategies to enhance its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The presence of specific targeting signals and post-translational modifications may direct the compound to these compartments. Understanding the subcellular localization helps in elucidating the precise mechanisms of action and optimizing the compound’s therapeutic applications.
Propriétés
IUPAC Name |
2-cyclopropyl-4-N,4-N-diethyl-6-N-methylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-4-16(5-2)11-8-10(13-3)14-12(15-11)9-6-7-9/h8-9H,4-7H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXQJIBKLAPJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)NC)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1470440.png)